molecular formula C14H15NO B8750008 4-(1H-Indol-3-YL)cyclohexanone

4-(1H-Indol-3-YL)cyclohexanone

Cat. No.: B8750008
M. Wt: 213.27 g/mol
InChI Key: JDRWSFQUHCLDAE-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-YL)cyclohexanone is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(1H-indol-3-yl)cyclohexan-1-one

InChI

InChI=1S/C14H15NO/c16-11-7-5-10(6-8-11)13-9-15-14-4-2-1-3-12(13)14/h1-4,9-10,15H,5-8H2

InChI Key

JDRWSFQUHCLDAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(1H-3-indolyl)cyclohexanone ethylene ketal (66.4 g, 0.258 mol) is dissolved in 350 mL of acetone and 350 mL of 10% hydrochloric acid solution and allowed to stir at room temperature for 6 hours. The acetone is removed under reduced pressure and the mixture is made basic with concentrated ammonium hydroxide. The mixture is extracted with chloroform. The organic fraction is dried with sodium sulfate and volatiles are removed under reduced pressure. The resulting solid is taken up in hot ethyl acetate and upon cooling and filtration a crystalline solid is obtained (36.89 g).
Name
4-(1H-3-indolyl)cyclohexanone ethylene ketal
Quantity
66.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
c1ccc2c(C3CCC4(CC3)OCCO4)c[nH]c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 23° C. solution of 8.66 g (33.7 mmol) 3-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-indole and 200 mL THF was added 200 mL of 1N HCl. After stirring for 12 h, the organics were evaporated and the resulting slurry was extracted with 2×150 mL EtOAc. The combined organics were washed with 2×100 mL of 1N NaOH, dried over MgSO4, filtered and evaporated to an off-white solid. Flash chromatography on silica gel, eluting with hexanes/EtOAc (1/1) gave 5.89 g (27.6 mmol, an 82% yield) of the title compound as a white solid. mp 123-125° C.; MS (ES) m/z (relative intensity): 214 (M++H, 100.
Name
3-(1,4-dioxa-spiro[4.5]dec-8-yl)-1H-indole
Quantity
8.66 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods IV

Procedure details

To a 3-L, four-neck round bottom flask equipped with an overhead stirrer, temperature probe, addition funnel, was added 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-indole (as prepared in the previous step, 143.2 g, 0.56 mol) and DMF (190 mL). The suspension was heated to 50° C., and aqueous HCl (2M, 290 mL) was charged to the addition funnel and added dropwise and after about 5 mins, a precipitate formed. The reaction was stirred at 30° C. for 24 h. HPLC showed there was <2% of the acetal remaining. The suspension was chilled in an ice bath to 6° C., water (1.2 L) was added, and the suspension stirred at ambient temperature for 15 mins. The solid was filtered, washed with water (250 mL), and dried in a vacuum oven at 50° C. overnight. 1H NMR (400 MHz, CHLOROFORM-d) δ: 8.16 (br. s., 1H), 7.65 (d, J=7.6 Hz, 1H), 7.35 (d, J=8.1 Hz, 1H), 7.15-7.26 (m, 1H), 7.08-7.16 (m, 1H), 6.95 (d, J=2.0 Hz, 1H), 3.33 (tt, J=3.3, 11.6 Hz, 1H), 2.28-2.66 (m, 6H), 1.88-2.06 (m, 2H).
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
190 mL
Type
reactant
Reaction Step Three
Name
Quantity
290 mL
Type
reactant
Reaction Step Four
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.2 L
Type
solvent
Reaction Step Six

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